N-cinnamyl-N-cyclopentylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]cyclopentanamine |
InChI |
InChI=1S/C14H19N/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14/h1-3,6-9,14-15H,4-5,10-12H2/b9-6+ |
InChI Key |
VAYFRYMBJFBVKQ-RMKNXTFCSA-N |
SMILES |
C1CCC(C1)NCC=CC2=CC=CC=C2 |
Isomeric SMILES |
C1CCC(C1)NC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C1)NCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving N Cinnamyl N Cyclopentylamine Motifs
Reaction Pathway Elucidation in Amination Reactions
Amination reactions are fundamental processes for forming carbon-nitrogen bonds, and several pathways can be proposed for the synthesis of N-cinnamyl-N-cyclopentylamine. The most direct and widely used method is reductive amination. masterorganicchemistry.comlibretexts.org
This two-part process begins with the nucleophilic attack of cyclopentylamine (B150401) on the carbonyl carbon of cinnamaldehyde (B126680). This forms a hemiaminal intermediate, which then dehydrates to yield an N-cinnamylidene-cyclopentylimine (a Schiff base). The subsequent reduction of this imine intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), produces the final this compound. libretexts.org The use of NaBH₃CN is particularly advantageous as it is selective for the protonated imine (iminium ion) over the starting aldehyde, preventing the wasteful reduction of cinnamaldehyde to cinnamyl alcohol. masterorganicchemistry.com Notably, the C=C double bond of the cinnamyl group is typically not reduced by these hydride reagents, preserving the allylic structure. thieme-connect.comthieme-connect.com
Another plausible pathway is through nucleophilic substitution (Sₙ2 reaction), where cyclopentylamine acts as the nucleophile, displacing a leaving group from a cinnamyl electrophile, such as cinnamyl chloride or cinnamyl bromide.
Palladium-catalyzed amination, a variant of the Buchwald-Hartwig reaction, represents a more advanced method. wiley.commit.edu In this approach, a catalyst system, such as one employing a palladium(π-cinnamyl) chloride dimer ([Pd(cinnamyl)Cl]₂), can facilitate the coupling of an amine with a halide. rsc.orgrsc.org The catalytic cycle generally involves oxidative addition of the palladium(0) complex to the electrophile, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired amine product and regenerate the catalyst. mit.edu
Table 1: Plausible Amination Pathways for this compound Synthesis
| Reaction Type | Reactants | Key Intermediates | Typical Reagents | Reference |
|---|---|---|---|---|
| Reductive Amination | Cinnamaldehyde + Cyclopentylamine | Hemiaminal, Imine/Iminium Ion | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | masterorganicchemistry.comthieme-connect.com |
| Nucleophilic Substitution (Sₙ2) | Cinnamyl Halide (e.g., Chloride) + Cyclopentylamine | Pentacoordinate Transition State | Base (e.g., K₂CO₃, Et₃N) | upertis.ac.id |
| Buchwald-Hartwig Amination | Cinnamyl Halide/Triflate + Cyclopentylamine | Palladium-Amido Complex | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BippyPhos), Base (e.g., NaOt-Bu) | mit.edursc.org |
Radical-Mediated Processes in C-N Bond Formation
Radical reactions offer an alternative route for C-N bond formation, proceeding through uncharged, highly reactive intermediates. The synthesis of a molecule like this compound could theoretically be achieved via radical pathways. One such approach involves the addition of a nitrogen-centered radical to the double bond of a cinnamyl derivative. researchgate.net For instance, a cyclopentylaminyl radical, generated from a suitable precursor, could add to the β-carbon of a styrene (B11656) derivative, followed by subsequent steps to form the final product.
More commonly, radical reactions are studied on existing structures. The cinnamyl moiety in this compound is susceptible to radical addition. sioc-journal.cnrsc.org For example, a radical initiator can trigger the addition of various radical species across the alkene. The reaction of cinnamic acids and their derivatives with radicals often proceeds via addition to the double bond. researchgate.netresearchgate.net A plausible mechanism would involve the attack of a radical species at the β-carbon of the cinnamyl group, generating a resonance-stabilized benzylic radical at the α-carbon. This intermediate can then be trapped by another species to complete the transformation.
Furthermore, tributyltin hydride-mediated radical cyclization of substrates containing both allene (B1206475) and oxime ether or hydrazone functionalities has been shown to produce (vinylstannyl)cyclopentylamine derivatives, highlighting the utility of radical processes in constructing complex cyclopentylamine structures. acs.org
Stereochemical Control and Diastereoselectivity in Cycloaddition and Cyclization Reactions
The N-cinnamyl group within the this compound structure can participate as a key component in cycloaddition reactions, where the formation of new stereocenters is of critical importance. The cinnamyl unit can act as a dienophile or, in some contexts, as part of a diene system in [4+2] cycloadditions (Diels-Alder reactions).
Studies on intramolecular [4+2] cycloadditions of N-cinnamylamides have demonstrated that these reactions can proceed with high diastereoselectivity. researchgate.net Similarly, intramolecular [2+2] photocycloadditions involving N-cinnamyl-N-allyl carbamates have been investigated, yielding exo-products with good yields. researchgate.net The stereochemical outcome is often dictated by the transition state geometry, which aims to minimize steric hindrance between the interacting components.
In 1,3-dipolar cycloadditions, nitrones can react with the cinnamyl double bond to form isoxazolidine (B1194047) rings. chemistryjournal.net For example, the reaction of an N-aryl nitrone with cinnamaldehyde (a precursor to the cinnamyl group) results in the formation of a substituted isoxazolidine with three new chiral centers. chemistryjournal.net The diastereoselectivity of such reactions can be high and is influenced by the substituents on both the dipole and the dipolarophile. Nickel(II)-catalyzed [3+2] cycloaddition reactions involving N-vinyl cinnamaldehyde nitrones have also been shown to produce polysubstituted 1-pyrroline (B1209420) derivatives with high diastereoselectivity. bohrium.com The cyclopentyl group on the nitrogen atom in this compound would be expected to exert significant steric influence, potentially directing the facial selectivity of an approaching reactant and controlling the diastereomeric ratio of the resulting cycloadducts.
Table 2: Factors Influencing Stereoselectivity in Cycloadditions
| Factor | Description | Potential Effect on this compound Reactions |
|---|---|---|
| Steric Hindrance | The spatial arrangement of bulky groups influences the approach of reactants. | The bulky cyclopentyl group would likely block one face of the cinnamyl double bond, favoring attack from the less hindered side. |
| Catalyst/Ligand | Chiral Lewis acids or transition metal complexes can create a chiral environment around the reactants. | Use of a chiral catalyst (e.g., Ni(II)-binaphthyl diamine) could induce high enantioselectivity in cycloadditions. chemistryjournal.net |
| Electronic Effects | Electron-donating or -withdrawing groups on the phenyl ring can alter the reactivity and regioselectivity of the cinnamyl system. | Substituents on the aromatic ring can influence the stability of intermediates and transition states, affecting the reaction pathway. researchgate.net |
| Reaction Conditions | Temperature and solvent can affect the reversibility of steps and the stability of different transition states. | Higher temperatures might favor thermodynamically controlled products over kinetically controlled ones. researchgate.net |
Carbonium Ion Intermediates and Solvolytic Displacements in Amine Chemistry
Reactions involving carbocations (historically referred to as carbonium ions) are central to understanding rearrangements and solvolysis in amine chemistry. upertis.ac.id While tertiary amines like this compound are generally stable, under specific conditions, such as treatment with strong acids or during deamination-like processes, carbocationic intermediates could be generated from either the cinnamyl or cyclopentyl fragments.
Solvolysis is a reaction where the solvent acts as the nucleophile. The solvolysis of cinnamyl derivatives, such as cinnamyl chloride, has been studied extensively. researchgate.net These reactions often proceed through an Sₙ1-like mechanism involving the formation of a resonance-stabilized cinnamyl cation. This carbocation is particularly stable due to the delocalization of the positive charge across the allylic system and into the phenyl ring. The subsequent attack by a solvent molecule (e.g., water, ethanol) can occur at either the α or γ position, leading to a mixture of products. The reactivity of allylic esters in solvolysis has been shown to depend heavily on substitution, with cinnamyl triflinate reacting via an ionic mechanism. semanticscholar.org
If the C-N bond of this compound were to cleave heterolytically, two potential carbocations could form: the aforementioned stable cinnamyl cation or a secondary cyclopentyl cation. Given the significantly higher stability of the resonance-stabilized cinnamyl cation, pathways involving its formation would be heavily favored. In cyclopentane (B165970) systems, carbocation intermediates are known to undergo rearrangements, and the nature of substituents can influence the reaction rate and pathway. sinica.edu.tw
Theoretical and Computational Chemistry Studies of N Cinnamyl N Cyclopentylamine
Quantum Mechanical Approaches to Electronic Structure and Reactivity
Quantum mechanics is the fundamental theory that describes the behavior of matter at the atomic and subatomic levels. miracosta.edu Solving the Schrödinger equation provides the energy and wavefunction of a molecule, from which all its electronic properties can be derived. nih.gov For a molecule like N-cinnamyl-N-cyclopentylamine, quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate its electronic structure and predict its chemical reactivity. rsc.orgresearchgate.net
The electronic structure of a molecule is defined by the arrangement of its electrons in various orbitals. miracosta.edu Key aspects investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org In this compound, the electronic properties are expected to be a composite of contributions from the cinnamyl and cyclopentylamino moieties. The cinnamyl group, with its conjugated π-system, is expected to significantly influence the frontier molecular orbitals.
Computational studies can be leveraged to create a quantitative hazard assessment and provide qualitative guidance by comparing the electronic structure of unknown compounds with well-studied analogs. chemrxiv.org The reactivity of nitrogen-centered radicals, which could potentially be formed from this compound, is known to be directly correlated with their electrophilic character. acs.org
| Property | Theoretical Description | Predicted Characteristic for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital containing electrons; indicates the site of electrophilic attack and electron-donating capability. | Likely localized on the nitrogen atom and the π-system of the cinnamyl group, indicating these are the primary sites for oxidation or reaction with electrophiles. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons; indicates the site of nucleophilic attack and electron-accepting capability. | Expected to be distributed over the cinnamyl group's conjugated system, particularly the carbon atoms of the double bond and phenyl ring. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap generally implies higher reactivity. | The conjugated cinnamyl portion would likely result in a moderate to small energy gap, suggesting potential for reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface; shows charge distribution and predicts sites for intermolecular interactions. | A region of negative potential is expected around the nitrogen atom due to its lone pair, making it a site for hydrogen bonding or protonation. The phenyl ring will also exhibit characteristic potential distributions. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, researchers can identify intermediates, and more importantly, the high-energy transition states that control the reaction rate. marquette.edu For this compound, a primary focus of such studies would be its synthesis, often achieved through C-N cross-coupling reactions. rsc.org
Palladium-catalyzed reactions are a common method for forming C-N bonds. rsc.orgumich.edu A plausible synthesis for this compound involves the coupling of a cinnamyl halide or triflate with cyclopentylamine (B150401). The catalytic cycle for such a reaction generally involves key steps: oxidative addition of the palladium(0) catalyst to the electrophile, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the this compound product and regenerate the catalyst. rsc.org
DFT calculations are particularly useful for investigating these mechanisms. They can determine the energies of intermediates and transition states, providing insights into the reaction's feasibility and selectivity. marquette.edu For instance, in related palladium-catalyzed couplings of alkenyl triflates with amines, it has been suggested that DFT calculations on transition states could be valuable for improving reaction yields and selectivities. umich.edu Such calculations can help rationalize why certain ligands or reaction conditions are superior and guide the optimization of synthetic protocols. epfl.ch
| Step | Description | Key Species | Information from Computational Modeling |
|---|---|---|---|
| 1. Oxidative Addition | A low-valent Palladium(0) complex inserts into the cinnamyl-halide bond. | Pd(0)Ln, Cinnamyl-X, Cinnamyl-Pd(II)(X)Ln | Calculates the activation energy for this step, confirming its feasibility and dependence on the ligand (L) and halide (X). |
| 2. Ligand Exchange/Amine Coordination | Cyclopentylamine displaces a ligand and coordinates to the palladium center. | Cinnamyl-Pd(II)(X)L(Cyclopentylamine) | Models the binding energy of the amine to the metal center. |
| 3. Deprotonation | A base removes a proton from the coordinated amine to form a palladium-amido complex. | [Cinnamyl-Pd(II)(L)(N-cyclopentyl)]- | Determines the energetics of deprotonation, which can be the rate-limiting step. |
| 4. Reductive Elimination | The C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst. | This compound, Pd(0)Ln | Calculates the energy barrier for the final bond-forming step, which determines the overall turnover frequency of the catalyst. |
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities but are in constant motion, vibrating and rotating. This compound possesses significant conformational flexibility due to several rotatable single bonds and the non-planar cyclopentyl ring. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. nih.gov
Molecular dynamics (MD) simulations provide a powerful approach for this analysis. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule over time, yielding a trajectory that reveals the molecule's dynamic behavior. nih.gov By simulating the molecule at a given temperature, one can observe transitions between different conformations and determine their relative populations based on the Boltzmann distribution. nih.gov
For this compound, key areas of conformational freedom include rotation around the N-CH(phenyl) bond, the N-cyclopentyl bond, and the various bonds within the cinnamyl sidechain. The cyclopentyl ring itself can adopt various puckered conformations, such as the envelope and twist forms. MD simulations can reveal the preferred conformations and the timescale of interconversion between them, which can be crucial for understanding how the molecule interacts with other molecules, such as biological receptors or catalysts. researchgate.net
| Structural Feature | Description of Flexibility | Potential Conformations | Relevance |
|---|---|---|---|
| Cyclopentyl Ring | The five-membered ring is not planar and undergoes pseudorotation between puckered forms. | Envelope, Twist (Half-Chair) | The ring's conformation affects the orientation of the substituent and its steric profile. |
| C(phenyl)-C(alpha) Bond | Rotation around the single bond connecting the phenyl ring to the vinyl group. | Various torsional angles defining the orientation of the phenyl ring relative to the double bond. | Affects the extent of π-conjugation and overall molecular shape. |
| C(beta)-N Bond | Rotation around the bond connecting the cinnamyl group to the nitrogen atom. | Multiple rotamers possible, dictating the spatial relationship between the two main groups. | Crucial for determining the accessibility of the nitrogen lone pair and the overall topology. |
| N-Cyclopentyl Bond | Rotation around the bond connecting the nitrogen to the cyclopentyl ring. | Different orientations of the cyclopentyl ring relative to the rest of the molecule. | Influences the steric hindrance around the nitrogen atom. |
Derivatives and Analogs of N Cinnamyl N Cyclopentylamine: Synthesis and Chemical Properties
Structural Modifications of the Cinnamyl Moiety
The cinnamyl group, with its aromatic ring and conjugated double bond, presents multiple opportunities for structural variation. These modifications can significantly influence the electronic and steric properties of the entire molecule.
Synthesis and Reactions of Substituted Cinnamylamines
The synthesis of cinnamylamines can be achieved through various methods. One common approach involves the reaction of cinnamyl ethers with reagents like chlorosulfonyl isocyanate to produce cinnamylamines with diverse protecting groups. koreascience.kr Another method involves the reaction of cinnamic acids with formaldehyde (B43269) and amines. google.com
Substituted cinnamylamines undergo a variety of chemical reactions. For instance, unprotected cinnamylamines can participate in oxidative Mizoroki-Heck reactions. rsc.orgrsc.org This palladium-catalyzed arylation of the double bond allows for the introduction of various aryl groups, leading to the formation of unsymmetrical 3,3-diarylallylamine derivatives. rsc.orgrsc.org The reaction conditions can be optimized to achieve high selectivity for the desired product. rsc.org Additionally, the Overman rearrangement of allylic trichloroacetimidates, derived from allylic alcohols, provides a pathway to allylic trichloroacetamides, which are precursors to substituted amines. rsc.org
Exploration of Aromatic Ring Substituents and Alkene Geometry
The aromatic ring of the cinnamyl moiety is a key site for modification. The introduction of various substituents on the benzene (B151609) ring can alter the electron density of the entire conjugated system. libretexts.orguomustansiriyah.edu.iq Electron-donating groups tend to increase the nucleophilicity of the aromatic ring, while electron-withdrawing groups have the opposite effect. libretexts.orguomustansiriyah.edu.iq These electronic effects can influence the reactivity of the molecule in various chemical transformations. libretexts.orguomustansiriyah.edu.iq
The geometry of the alkene double bond in the cinnamyl group is also a critical factor. The syn disposition of the carbonyl group relative to the vinylic double bond has been noted as important for certain biological activities in cinnamoyl derivatives. researchgate.net The stereochemistry of the double bond can be controlled during synthesis, for example, through the use of specific catalysts in Heck reactions to achieve high E/Z selectivity. rsc.org
Structural Modifications of the Cyclopentylamine (B150401) Moiety
The cyclopentylamine portion of the molecule also provides a scaffold for diverse structural changes, from altering the ring system itself to introducing new functional groups.
Variations in Alicyclic Amine Scaffolds and Ring Systems
Replacing the cyclopentylamine ring with other alicyclic amine scaffolds is a common strategy to explore the impact of ring size and conformation on the molecule's properties. science.gov Saturated nitrogen-containing heterocycles like piperidine, pyrrolidine (B122466), and morpholine (B109124) are frequently used building blocks in medicinal chemistry and can be incorporated in place of cyclopentylamine. science.gov The synthesis of compounds with these varied alicyclic amines can often be achieved through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org The choice of ligand is crucial in these reactions to accommodate the steric and electronic properties of different cyclic amines. rsc.org
Synthesis of Nitrogen-Functionalized Cyclopentane (B165970) Derivatives
The synthesis of cyclopentane rings with specific nitrogen functionalities is an active area of research. One powerful method is the Lewis acid-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with enamines. researchgate.netresearchgate.netiitrpr.ac.in This reaction provides an efficient route to highly functionalized cyclopentane derivatives, often with good diastereoselectivity. researchgate.netresearchgate.net The choice of Lewis acid catalyst, such as MgI2 or Cu(OTf)2, can influence the outcome of the reaction. researchgate.net These cycloaddition reactions offer a versatile platform for constructing complex cyclopentane systems bearing nitrogen substituents.
Structure-Reactivity and Structure-Selectivity Relationships in Chemical Transformations
The relationship between the structure of N-cinnamyl-N-cyclopentylamine derivatives and their reactivity and selectivity in chemical reactions is a key area of investigation. For example, in the context of histone deacetylase inhibitors, the presence of the double bond in the cinnamyl linker was found to be a crucial feature for the antiproliferative activity of a series of cinnamyl hydroxamate derivatives. researchgate.net
The steric and electronic properties of both the cinnamyl and cyclopentylamine moieties play a significant role in determining the outcome of chemical transformations. For instance, the steric hindrance of the amine can affect the feasibility and efficiency of C-N cross-coupling reactions. rsc.org Similarly, the electronic nature of substituents on the aromatic ring of the cinnamyl group can influence the regioselectivity and stereoselectivity of reactions such as the Mizoroki-Heck arylation. rsc.org
The interplay of these structural features allows for the rational design of molecules with specific chemical properties. By understanding these structure-reactivity and structure-selectivity relationships, chemists can develop synthetic strategies to produce novel derivatives with desired characteristics for various applications.
Advanced Spectroscopic and Analytical Methodologies for Characterization of N Cinnamyl N Cyclopentylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of N-cinnamyl-N-cyclopentylamine in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity of atoms, while specialized techniques can reveal through-space correlations and assist in assigning the compound's configuration.
In a typical ¹H NMR spectrum of a related cinnamylamine (B1233655) derivative, specific proton signals can be assigned to different parts of the molecule. For instance, aromatic protons of the cinnamyl group typically appear in the downfield region (around 7.15-7.92 ppm), while the protons of the cyclopentyl group would resonate in the upfield region. The vinyl proton of the cinnamyl group often presents as a triplet around 6.29 ppm. The methylene (B1212753) protons adjacent to the nitrogen atom are also characteristically shifted. rsc.org
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer direct information about the electronic environment of the nitrogen atom. huji.ac.ilresearchgate.net However, techniques like ¹H-¹⁵N heteronuclear correlation are often preferred for their enhanced sensitivity. huji.ac.il The chemical shift of the nitrogen atom can provide insights into the nature of the amine.
For the configurational analysis, particularly determining the E/Z isomerism of the cinnamyl double bond, the coupling constant (J-coupling) between the vinylic protons is crucial. A larger coupling constant is indicative of a trans (E) configuration, which is often the more stable isomer. rsc.org
Table 1: Representative ¹H NMR Spectral Data for a Cinnamylamine Derivative rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.92 | d | Aromatic CH |
| 7.39 | t | Aromatic CH |
| 7.34 | t | Aromatic CH |
| 7.29 | d | Aromatic CH |
| 7.18 – 7.15 | m | Aromatic CH |
| 6.29 | t | Vinylic CH |
| 3.27 | d | N-CH₂ |
Note: This table is based on data for a related cinnamylamine derivative and serves as an illustrative example.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. d-nb.info For chiral molecules like this compound, this technique is indispensable for establishing the absolute configuration (e.g., R or S). The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is the difference in scattering for a chiral molecule and its mirror image. flack.ch The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute structure. nih.gov
In cases where obtaining a suitable single crystal of this compound proves challenging, co-crystallization with a "crystallization chaperone" can be employed. This involves forming a host-guest complex with a molecule that crystallizes readily, thereby facilitating the structural determination of the target compound. d-nb.inforesearchgate.net
The solid-state structure reveals crucial information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.
Electron Microscopy Techniques (SEM, STEM) for Catalyst Morphology Analysis
In many synthetic applications, this compound may be produced via catalytic reactions. The efficiency and selectivity of these reactions are often highly dependent on the morphology of the catalyst used. Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for visualizing the surface topography and internal structure of these catalysts at the nanoscale. rsc.org
SEM provides high-resolution images of the catalyst's surface, revealing details about particle size, shape, and aggregation. dokumen.pub This information is critical for understanding how the catalyst interacts with the reactants in the reaction mixture. STEM, on the other hand, can provide even higher resolution images and can be used to analyze the elemental composition of the catalyst particles. rsc.org
For example, in a study involving palladium nanoparticles used in the synthesis of cinnamylamine derivatives, SEM and STEM were used to characterize the catalyst. rsc.org The data obtained from these techniques can help in optimizing the catalyst preparation method to achieve better performance.
Dynamic Light Scattering (DLS) in Reaction Mixture Analysis
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles suspended in a liquid. nih.gov In the context of reactions involving this compound, DLS can be employed to monitor the reaction mixture in real-time. mdpi.com
This technique works by illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, and their analysis can provide information about the hydrodynamic radius of the particles. nih.gov
DLS is particularly useful for studying the formation and stability of nanoparticles or catalyst aggregates within the reaction medium. rsc.orgmdpi.com By monitoring changes in particle size distribution over time, researchers can gain insights into the reaction kinetics and mechanism. For instance, DLS can detect the aggregation of catalyst particles, which may lead to a decrease in catalytic activity.
Catalytic Applications and Coordination Chemistry of N Cinnamyl N Cyclopentylamine Moieties
Role as Ligands in Transition Metal Complexes for Catalysis
The amine functional group within N-cinnamyl-N-cyclopentylamine serves as a crucial coordination point for transition metals, forming stable complexes that exhibit significant catalytic activity. The specific nature of the cyclopentyl and cinnamyl groups influences the steric and electronic properties of the resulting metal complexes, thereby affecting their reactivity and selectivity in catalytic transformations.
Platinum Complexes with Cyclopentylamine (B150401) Ligands in Combinatorial Chemistry
Platinum complexes featuring amine ligands, including those with cyclopentylamine moieties, are significant in the field of medicinal and combinatorial chemistry. google.com The synthesis of platinum(II) complexes with ligands such as cyclopentylamine has been explored for their potential as therapeutic agents. researchgate.netacs.org The coordination of these amine ligands to a platinum center creates complexes that can interact with biological macromolecules. nih.gov For instance, trans-platinum(II) complexes with cyclohexylamine (B46788) as a ligand have been shown to inhibit DNA synthesis and RNA transcription in tumor cells. researchgate.net The generation of libraries of coordination complexes, including those with platinum, allows for high-throughput screening to identify compounds with desired biological activities. google.com The variation in the amine ligand, such as the use of cyclopentylamine, can influence the cytotoxic properties of the resulting platinum complexes. researchgate.net
Ruthenium Complexes Bearing Amine Ligands in Selective Amination Reactions
Ruthenium complexes containing amine ligands are effective catalysts for selective amination reactions. These reactions are fundamental for synthesizing primary, secondary, and tertiary amines, which are important building blocks in various chemical industries. rsc.org Ruthenium(II) complexes with α-diimine ligands have demonstrated catalytic efficiency in the N-alkylation of amines. acs.orgnih.gov The design of the ligand, including the incorporation of specific amine structures, is crucial for the catalytic performance. For example, ruthenium-catalyzed amination of alcohols with ammonia (B1221849) has been achieved using triphos and diphosphine ligands, leading to the selective formation of primary or secondary amines. rsc.org Furthermore, ruthenium(II) complexes can activate phenols for direct amination through the formation of an η⁵-phenoxo intermediate, a process facilitated by the electronic properties of the ligand. acs.org The coordination of amine ligands to ruthenium can also lead to regioselective amination of aromatic rings within the complex itself. nih.gov
Palladium-Cinnamyl Catalyst Complexes in Amination Reactions
Palladium complexes that include a cinnamyl group are highly effective precatalysts for a variety of amination reactions, particularly the Buchwald-Hartwig amination. nih.govresearchgate.net These precatalysts, such as [Pd(NHC)(cinnamyl)Cl] (where NHC is an N-heterocyclic carbene), are known for their ease of activation from Pd(II) to the catalytically active Pd(0) species. nih.gov The [t-BuXPhos(Pd-π-cinnamyl)]OTf complex, for instance, is a robust precatalyst for aminations that can be run in water at mild temperatures. rsc.org The versatility of these palladium-cinnamyl systems allows for the coupling of a wide range of amines with aryl halides. researchgate.netd-nb.info The BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system is compatible with a broad scope of amines, making it a highly versatile tool for C-N cross-coupling. rsc.org The cinnamyl ligand plays a key role in the stability and activity of these precatalysts, which have been successfully used in the synthesis of diarylamines and other key intermediates. rsc.org
Chiral Porphyrin Ligands for Catalytic Amination
Chiral porphyrin complexes of metals like iron, ruthenium, and cobalt are utilized in catalytic asymmetric amination reactions. nih.govresearchgate.net These catalysts can achieve enantioselective amination of C(sp³)–H bonds. nih.gov For instance, chiral iron porphyrins have been shown to catalyze the intramolecular amination of aryl and arylsulfonyl azides under visible light to produce chiral indolines and benzofused cyclic sulfonamides with high enantioselectivity. nih.gov The mechanism often involves the in-situ generation of a metal-nitrenoid intermediate which then reacts with a C-H bond. nih.govresearchgate.net The enantioselectivity of these reactions is attributed to the chiral environment created by the porphyrin ligand around the metal center. nih.govrsc.org Ruthenium(II) porphyrin complexes have also been employed for the amination of C-H bonds using aryl azides as the source of the nitrene. researchgate.netunimi.it
Catalytic Hydrogenation and Reductive Processes for Amine Synthesis
The synthesis of amines, including this compound, can be achieved through catalytic hydrogenation and other reductive processes. drhazhan.comiitm.ac.in Reductive amination is a versatile method for forming secondary and tertiary amines from carbonyl compounds and amines. acs.org This one-pot procedure involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. acs.org
A common approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org For the synthesis of a secondary amine like this compound, cinnamaldehyde (B126680) would react with cyclopentylamine to form an N-cinnamylidene-cyclopentylamine intermediate, which is then reduced.
Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices in the laboratory. acs.orgmasterorganicchemistry.com Catalytic hydrogenation using hydrogen gas over a metal catalyst such as nickel, platinum, or palladium is also a widely used method. libretexts.orgwikipedia.orgumaine.edu The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, for example, preserving the double bond in the cinnamyl group if desired. drhazhan.comumaine.eduresearchgate.net
Table 1: Methods for Reductive Amine Synthesis
| Reaction Type | Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product Type |
|---|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone | Ammonia | H₂/Ni, NaBH₃CN, NaBH(OAc)₃ | Primary Amine |
| Reductive Amination | Aldehyde/Ketone | Primary Amine | H₂/Ni, NaBH₃CN, NaBH(OAc)₃ | Secondary Amine |
| Reductive Amination | Aldehyde/Ketone | Secondary Amine | H₂/Ni, NaBH₃CN, NaBH(OAc)₃ | Tertiary Amine |
| Catalytic Hydrogenation | Imine | N/A | H₂ with Pt, Pd, or Ni | Amine |
C-N Cross-Coupling and Functionalization Reactions
The synthesis of this compound and related structures can be accomplished through C-N cross-coupling reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This method is highly versatile and has a broad substrate scope, allowing for the synthesis of various aryl amines under relatively mild conditions. wikipedia.orgacs.org
In the context of synthesizing this compound, a potential route would involve the coupling of a cinnamyl halide with cyclopentylamine. Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, are typically employed to facilitate this transformation. d-nb.infotcichemicals.com The choice of ligand is critical for the efficiency and selectivity of the reaction.
Furthermore, the functionalization of secondary amines at the α-C–H position represents another important class of reactions. nih.govrsc.org These reactions allow for the introduction of new functional groups adjacent to the nitrogen atom. rsc.org Visible-light-mediated catalysis has emerged as a powerful tool for the dehydrogenation of secondary amines to form iminium ions, which can then be trapped by various nucleophiles. rsc.org Cobalt-catalyzed electrophilic amination of organozinc reagents also provides a pathway for the late-stage functionalization of secondary amines. researchgate.net
Table 2: Key C-N Bond Forming and Functionalization Reactions
| Reaction Name | Catalyst/Reagent | Reactants | Bond Formed/Functionalized |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium complex with phosphine ligands | Aryl halide, Amine | Aryl C-N |
| Ullmann Condensation | Copper catalyst | Aryl halide, Amine | Aryl C-N |
| α-C–H Functionalization | Visible-light photocatalyst or transition metal | Secondary amine, Nucleophile | α-C-Nucleophile |
| Electrophilic Amination | Cobalt catalyst | Organozinc reagent, Hydroxylamine derivative | C-N |
Future Research Directions and Emerging Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity
The synthesis of N-cinnamyl-N-cyclopentylamine and its derivatives can be approached through several established methods, yet there remains significant scope for improvement in efficiency and, crucially, stereoselectivity. Current synthetic strategies often involve the reductive amination of cinnamaldehyde (B126680) with cyclopentylamine (B150401). rsc.org While effective, these methods may lack precise control over the stereochemical outcome, particularly when substituted cinnamyl or cyclopentyl precursors are used.
Future synthetic endeavors should prioritize the development of catalytic asymmetric methods. The Overman rearrangement, a powerful tool for the stereoselective synthesis of allylic amines, offers a compelling avenue. rsc.org This acs.orgacs.org-sigmatropic rearrangement of allylic trichloroacetimidates can be rendered highly enantioselective through the use of chiral palladium catalysts, effectively transferring chirality and establishing new stereocenters with high fidelity. rsc.org Adapting this methodology to precursors of this compound could provide access to specific stereoisomers, which is critical for applications in medicinal chemistry and materials science.
Another promising direction lies in the enantioselective ring-opening of donor-acceptor (D-A) cyclopropanes. snnu.edu.cnepfl.ch Catalytic systems, often based on copper or magnesium, can facilitate the asymmetric ring-opening of cyclopropanes by amines, leading to the formation of chiral products. scispace.com By designing appropriate cyclopropane (B1198618) precursors, it may be possible to develop a convergent synthesis of optically active this compound derivatives.
Potential Novel Synthetic Strategies:
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Asymmetric Overman Rearrangement | Use of chiral palladium catalysts with allylic trichloroacetimidate (B1259523) precursors. rsc.org | High enantioselectivity, predictable stereochemical outcome. |
| Enantioselective Ring-Opening of Cyclopropanes | Reaction of amines with donor-acceptor cyclopropanes catalyzed by chiral Lewis acids. snnu.edu.cnepfl.ch | Access to diverse stereoisomers, potential for high atom economy. |
| One-Pot Tandem Reactions | Combining hydroamination with subsequent C-N or C-C bond formation in a single vessel. acs.org | Increased efficiency, reduced purification steps, less solvent waste. |
Exploration of New Catalytic Applications Beyond Current Scope
While the primary utility of amines often lies in their role as building blocks, they can also function as ligands or catalysts in their own right. The structural features of this compound—a tertiary amine with an adjacent π-system—suggest its potential in catalysis.
Future research should explore the application of this compound and its derivatives as ligands in transition metal catalysis. The nitrogen atom can coordinate to a metal center, while the cinnamyl and cyclopentyl groups can be modified to create a chiral pocket around the metal, influencing the stereochemical course of a reaction. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions often rely on chiral ligands to achieve high enantioselectivity. acs.org Developing chiral variants of this compound could lead to a new class of non-C2-symmetric ligands for such transformations.
Beyond acting as a ligand, the amine itself could participate directly in catalytic cycles. The concept of using amines in ruthenium-catalyzed C-N bond activation reactions for deaminative coupling presents an intriguing possibility. marquette.edu These reactions involve the cleavage of a C-N bond in an amine and subsequent coupling with another molecule, offering a novel approach to constructing complex molecular architectures. Investigating whether this compound can engage in such catalytic cycles, either as a substrate or as part of the catalytic system, could unlock new synthetic methodologies.
Furthermore, the potential for this compound to act as an organocatalyst should be considered. Amine-based catalysts are instrumental in a wide range of transformations, and the specific steric and electronic properties of this compound might enable unique reactivity or selectivity in reactions such as Michael additions or aldol-type condensations.
Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding
A synergistic approach that combines computational modeling with experimental validation is essential for accelerating progress in the aforementioned areas. Density Functional Theory (DFT) and other computational methods can provide profound insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. marquette.eduresearchgate.net
For the development of novel synthetic routes, computational studies can be employed to:
Model Transition States: In the context of the Overman rearrangement or cyclopropane ring-opening, computational modeling can help to rationalize the observed stereoselectivity by comparing the energies of competing transition state structures. rsc.orgresearchgate.net This understanding can guide the design of more effective chiral catalysts.
Predict Reactivity: Computational analysis can predict the feasibility of proposed synthetic routes and identify potential side reactions, thereby streamlining experimental efforts.
In the exploration of new catalytic applications, computational methods can be instrumental in:
Ligand Design: Modeling the coordination of this compound derivatives to various transition metals can predict binding affinities and the geometry of the resulting complexes. This information is invaluable for designing ligands tailored for specific catalytic applications.
Mechanism Elucidation: For newly discovered catalytic reactions involving this compound, computational studies can help to map out the entire catalytic cycle, identify the rate-determining step, and clarify the role of the amine. marquette.edu
The iterative loop of computational prediction followed by experimental verification is a powerful paradigm in modern chemical research. Applying this integrated approach to this compound will undoubtedly uncover novel chemistry and pave the way for its application in diverse scientific fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cinnamyl-N-cyclopentylamine with high purity, and how are intermediates validated?
- Methodology : A two-step reductive amination is commonly employed. First, condense cinnamaldehyde with cyclopentylamine in a polar aprotic solvent (e.g., THF) under reflux. Second, reduce the imine intermediate using sodium cyanoborohydride (NaBH3CN) at controlled pH (4–6) to minimize side reactions . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate intermediates using HPLC (>95% purity) and H NMR (e.g., imine proton at δ 8.1–8.3 ppm) .
- Safety : Follow S24/25 guidelines (avoid skin/eye contact) and use fume hoods due to amine volatility .
Q. How can researchers characterize N-cinnamyl-N-cyclopentylamine’s physicochemical properties, and what spectral benchmarks are critical?
- Methodology :
- FT-IR : Confirm secondary amine N–H stretch (3300–3500 cm) and cinnamyl C=C stretch (1630–1680 cm) .
- C NMR : Assign cyclopentyl carbons (δ 25–35 ppm) and cinnamyl vinyl carbons (δ 120–130 ppm) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H] (calculated for CHN: 202.16 Da) .
Q. What are the best practices for storing N-cinnamyl-N-cyclopentylamine to ensure stability in long-term studies?
- Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the cinnamyl moiety. Monitor degradation via periodic HPLC analysis (e.g., new peaks indicating hydrolysis byproducts) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for N-cinnamyl-N-cyclopentylamine across studies?
- Methodology :
- Reproducibility : Repeat synthesis and characterization under standardized conditions (solvent, temperature, instrument calibration) .
- Advanced NMR : Use H-C HSQC to resolve overlapping signals (e.g., cyclopentyl vs. cinnamyl protons) .
- Cross-Validation : Compare with spectral databases (NIST Chemistry WebBook) and published protocols prioritizing IUPAC-compliant studies .
Q. What experimental designs are optimal for studying the reactivity of N-cinnamyl-N-cyclopentylamine in nucleophilic addition reactions?
- Methodology :
- Variable Screening : Test reactivity under varying conditions (pH, solvent polarity, temperature) using kinetic monitoring (UV-Vis spectroscopy at λ = 250–300 nm for conjugated intermediates) .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict regioselectivity in Michael additions, guided by frontier molecular orbital (FMO) analysis .
Q. How can researchers design a structure-activity relationship (SAR) study for N-cinnamyl-N-cyclopentylamine derivatives targeting enzyme inhibition?
- Methodology :
- Derivative Synthesis : Modify the cinnamyl group (e.g., electron-withdrawing substituents) or cyclopentyl ring size. Use parallel synthesis for efficiency .
- Assay Design : Test inhibition against target enzymes (e.g., cytochrome P450 isoforms) with positive/negative controls. Report IC values using nonlinear regression analysis .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (logP, steric bulk) with activity .
Data Contradiction & Validation
Q. How should researchers address conflicting reports on the biological activity of N-cinnamyl-N-cyclopentylamine in preclinical models?
- Methodology :
- Dose-Response Replication : Conduct in vitro assays (e.g., cell viability) with rigorous controls (e.g., vehicle, reference inhibitors) .
- Meta-Analysis : Compare datasets using PRISMA guidelines, highlighting variables like cell line origin, assay duration, and compound purity .
Experimental Design & Reporting
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of N-cinnamyl-N-cyclopentylamine in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
